molecular formula C23H23FN6O4 B609991 劳拉替尼 CAS No. 1924207-18-0

劳拉替尼

货号 B609991
CAS 编号: 1924207-18-0
分子量: 466.4734
InChI 键: BLNAIBLTPYGILH-RFVHGSKJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lorlatinib is an antineoplastic (cancer) agent used to treat metastatic non-small cell lung cancer in patients who have a certain type of abnormal anaplastic lymphoma kinase (ALK) gene . It is also known by the brand name Lorbrena . It works by interfering with the growth of cancer cells, which are eventually destroyed by the body .


Synthesis Analysis

The synthesis of Lorlatinib involves several steps, including Suzuki–Miyaura coupling, macrolactamization, and ester hydrolysis . Further details about the synthesis process can be found in the referenced literature .


Molecular Structure Analysis

Lorlatinib has a chemical formula of C21H19FN6O2 and a molecular weight of 406.421 g/mol . It is a macrocyclic molecule with a unique chemical structure that allows it to penetrate cells and block efflux .


Chemical Reactions Analysis

Lorlatinib has been studied for its interactions with various enzymes and proteins. For instance, it has been found to interact with the enzymes CYP3A4/5, which are involved in drug metabolism . Additionally, it has been found to have differential susceptibility to ALK inhibition by lorlatinib .


Physical And Chemical Properties Analysis

Lorlatinib is a kinase inhibitor for oral administration . Its physical and chemical properties, including its electronic properties, have been studied using density functional theory (DFT), wavefunction analysis, and molecular dynamics (MD) simulations .

科学研究应用

ALK 阳性非小细胞肺癌

  1. ALK 阳性肺癌的有效性:劳拉替尼在 ALK 阳性 NSCLC 的治疗未开始患者和先前治疗(包括 ALK 酪氨酸激酶抑制剂)后进展的患者中均显示出显着的整体和颅内活性 (Solomon 等,2018).
  2. 克服耐药突变:它已在具有 ALK 耐药突变的患者中显示出疗效,表明在第二代 TKI 失败后,具有这些突变的患者的反应率更高,无进展生存期更长 (Shaw 等,2019).

作用机制和耐药性

  1. 脑穿透和耐药机制:劳拉替尼穿透血脑屏障的能力对于治疗脑转移至关重要。然而,已经确定了耐药机制,包括上皮-间质转化和 ALK 激酶结构域突变,表明需要新的治疗策略 (Recondo 等,2019).
  2. 药代动力学和药物相互作用:劳拉替尼的药代动力学受多药外排转运蛋白和药物代谢酶(如 CYP3A)的影响。研究表明,劳拉替尼的脑部蓄积可能会受到这些因素的显着限制,从而影响其治疗应用 (Li 等,2018).

一线治疗比较

  1. 与其他治疗方法的比较疗效:在 3 期试验中,与克唑替尼作为晚期 ALK 阳性 NSCLC 的一线治疗相比,劳拉替尼表现出优异的疗效,特别是在无进展生存期和颅内反应方面 (Shaw 等,2020).

新应用和见解

  1. PET 成像研究:劳拉替尼的放射性同位素已开发用于 PET 成像,有助于研究其生物分布,特别是肺癌患者的脑肿瘤病变 (Collier 等,2017).
  2. 代谢组学和转录组学见解:结合代谢组学和转录组学的研究提供了对劳拉替尼脑穿透机制和预测其在脑中浓度的潜在生物标志物的见解 (Chen 等,2021).

作用机制

Lorlatinib works by blocking the action of the abnormal protein that signals cancer cells to multiply. This helps to stop or slow the spread of cancer cells . It is an orally administered inhibitor of ALK and ROS1, two enzymes that play a role in the development of cancer .

安全和危害

Lorlatinib has been associated with various side effects, including high blood cholesterol, high blood triglycerides, edema, peripheral neuropathy, cognitive effects, fatigue, weight gain, and mood effects . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

属性

IUPAC Name

acetic acid;(16R)-19-amino-13-fluoro-4,8,16-trimethyl-9-oxo-17-oxa-4,5,8,20-tetrazatetracyclo[16.3.1.02,6.010,15]docosa-1(22),2,5,10(15),11,13,18,20-octaene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN6O2.C2H4O2/c1-11-15-7-13(22)4-5-14(15)21(29)27(2)10-16-19(17(8-23)28(3)26-16)12-6-18(30-11)20(24)25-9-12;1-2(3)4/h4-7,9,11H,10H2,1-3H3,(H2,24,25);1H3,(H,3,4)/t11-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLNAIBLTPYGILH-RFVHGSKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(C=CC(=C2)F)C(=O)N(CC3=NN(C(=C3C4=CC(=C(N=C4)N)O1)C#N)C)C.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C2=C(C=CC(=C2)F)C(=O)N(CC3=NN(C(=C3C4=CC(=C(N=C4)N)O1)C#N)C)C.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lorlatinib acetate

CAS RN

1924207-18-0
Record name Lorlatinib acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1924207180
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LORLATINIB ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TE9WI16FEU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lorlatinib
Reactant of Route 2
Lorlatinib
Reactant of Route 3
Lorlatinib
Reactant of Route 4
Lorlatinib
Reactant of Route 5
Lorlatinib
Reactant of Route 6
Lorlatinib

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。